molecular formula C5H10N2O2 B1266928 2-Ethylpropanediamide CAS No. 6082-49-1

2-Ethylpropanediamide

Cat. No. B1266928
CAS RN: 6082-49-1
M. Wt: 130.15 g/mol
InChI Key: JPTLLABTZRFJGC-UHFFFAOYSA-N
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Description

2-Ethylpropanediamide, also known as N-ethyl-2-propanamide or 2-ethyl-2-propanamine, is an organic amide that is used in a variety of industrial processes, such as the production of synthetic rubber, plastics, and other compounds. It has also been used in pharmaceutical and medical applications, including as an anesthetic, a local anesthetic, and an anticonvulsant. In addition, this compound has been studied for its potential medicinal properties, including its ability to modulate the immune system and its anti-inflammatory and anti-cancer effects.

Safety and Hazards

The safety information for 2-Ethylpropanediamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-Ethylpropanediamide plays a significant role in biochemical reactions, particularly in the context of amide hydrolysis. This compound interacts with various enzymes, including amidases and proteases, which catalyze the hydrolysis of amide bonds. The interaction between this compound and these enzymes involves the cleavage of the amide bond, resulting in the formation of carboxylic acids and amines . Additionally, this compound can interact with proteins through hydrogen bonding and van der Waals forces, influencing protein folding and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by modulating the activity of specific enzymes and receptors. For example, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling cascades . This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to enzyme active sites, where it acts as a competitive inhibitor. This binding prevents the substrate from accessing the active site, thereby inhibiting enzyme activity . Additionally, this compound can induce conformational changes in proteins, leading to altered protein function and stability . These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of this compound and its metabolites in tissues, leading to cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the urea cycle and amino acid metabolism. It interacts with enzymes such as amidases and transaminases, which catalyze the conversion of this compound into its metabolites . These metabolic reactions can influence metabolic flux and the levels of various metabolites in cells . Additionally, this compound can affect the regulation of metabolic pathways through feedback inhibition and allosteric regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and organelles . The localization and accumulation of this compound are influenced by factors such as lipid solubility, ionization state, and binding affinity to cellular components . These factors determine the bioavailability and efficacy of this compound in different tissues .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . For example, this compound can be targeted to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, this compound can localize to the nucleus, where it interacts with nuclear proteins and affects gene expression .

properties

IUPAC Name

2-ethylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTLLABTZRFJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294584
Record name 2-ethylpropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6082-49-1
Record name NSC97182
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethylpropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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